4,6-Diallyloxy-2-decyloxy-1,3,5-triazine
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Overview
Description
4,6-Diallyloxy-2-decyloxy-1,3,5-triazine is a chemical compound with the molecular formula C19H31N3O3. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diallyloxy-2-decyloxy-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with allyl alcohol and decanol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,6-Diallyloxy-2-decyloxy-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyloxy and decyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
4,6-Diallyloxy-2-decyloxy-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 4,6-Diallyloxy-2-decyloxy-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Triallyloxy-1,3,5-triazine
- 2,4,6-Tris(allyloxy)-s-triazine
- 2,4,6-Tris(allyloxy)-1,3,5-triazine
Uniqueness
4,6-Diallyloxy-2-decyloxy-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both allyloxy and decyloxy groups allows for versatile chemical modifications and applications, distinguishing it from other triazine derivatives .
Properties
CAS No. |
85896-26-0 |
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Molecular Formula |
C19H31N3O3 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-decoxy-4,6-bis(prop-2-enoxy)-1,3,5-triazine |
InChI |
InChI=1S/C19H31N3O3/c1-4-7-8-9-10-11-12-13-16-25-19-21-17(23-14-5-2)20-18(22-19)24-15-6-3/h5-6H,2-4,7-16H2,1H3 |
InChI Key |
SPKLHDQJUGTSTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=NC(=NC(=N1)OCC=C)OCC=C |
Origin of Product |
United States |
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